molecular formula C12H14N2O2S B8388056 4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]benzenamine

4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]benzenamine

Cat. No. B8388056
M. Wt: 250.32 g/mol
InChI Key: QEQYROWZYMWMCK-UHFFFAOYSA-N
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Patent
US06613789B2

Procedure details

A mixture of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]nitrobenzene (Step 1) (7.3 g, 26 mmol) and Raney Nickel (0.7 g) in 70 mL of methanol was hydrogenated in a Parr apparatus at a pressure of 50 psi. After 3 hours, the catalyst was filtered and the filtrate was concentrated to give 4-[(2,5-dimethyl-1H-pyrrol-1-yl)sulfonyl]benzenamine (6.4 g) as a pale yellow solid: mp (DSC): 110-111° C. Anal. Calc'd. for C12H14N2O2S: C, 57.58; H, 5.64; N, 11.16; S, 12.81. Found: C, 57.44; H, 5.78; N, 11.11; S, 12.30.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)(=[O:10])=[O:9])[C:4]([CH3:7])=[CH:5][CH:6]=1>[Ni].CO>[CH3:1][C:2]1[N:3]([S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])[C:4]([CH3:7])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1N(C(=CC1)C)S(=O)(=O)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.